An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzonitrile: Synthesis and Properties
An In-depth Technical Guide to 4-Chloro-3,5-dinitrobenzonitrile: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3,5-dinitrobenzonitrile, a key chemical intermediate. The document details its synthesis, physicochemical properties, and safety information. While direct biological data for this specific compound is limited, this guide explores the bioactivity of structurally related molecules to infer potential areas of application. All quantitative data is presented in structured tables, and a detailed experimental protocol for a key synthetic step is provided. A visual representation of the synthetic pathway is also included.
Introduction
4-Chloro-3,5-dinitrobenzonitrile, with the CAS number 1930-72-9, is a nitroaromatic compound characterized by a benzene ring substituted with a chlorine atom, two nitro groups, and a nitrile functional group.[1][2][3][4] Its molecular structure, rich in electron-withdrawing groups, imparts unique reactivity, making it a valuable building block in organic synthesis. This guide aims to provide researchers and professionals in drug development with a detailed understanding of its synthesis and properties.
Synthesis of 4-Chloro-3,5-dinitrobenzonitrile
The primary route for the synthesis of 4-Chloro-3,5-dinitrobenzonitrile involves the dehydration of 4-Chloro-3,5-dinitrobenzamide. This reaction is typically achieved using a strong dehydrating agent such as phosphorus pentachloride (PCl₅).
Synthetic Pathway
The synthesis can be conceptualized as a two-step process starting from 4-chloro-3,5-dinitrobenzoic acid:
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Amidation: Conversion of 4-chloro-3,5-dinitrobenzoic acid to 4-chloro-3,5-dinitrobenzamide.
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Dehydration: Conversion of 4-chloro-3,5-dinitrobenzamide to 4-Chloro-3,5-dinitrobenzonitrile.
Caption: Synthetic pathway for 4-Chloro-3,5-dinitrobenzonitrile.
Experimental Protocols
Synthesis of 4-Chloro-3,5-dinitrobenzonitrile from 4-Chloro-3,5-dinitrobenzamide
Disclaimer: This protocol is a general guideline and should be optimized and performed with appropriate safety precautions by qualified personnel.
Materials:
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4-Chloro-3,5-dinitrobenzamide
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Phosphorus pentachloride (PCl₅)
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Anhydrous, inert solvent (e.g., toluene, chloroform)
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Ice
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Saturated sodium bicarbonate solution
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Drying agent (e.g., anhydrous sodium sulfate)
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Apparatus for heating under reflux with protection from atmospheric moisture
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, a mixture of 4-Chloro-3,5-dinitrobenzamide and a molar excess of phosphorus pentachloride in an anhydrous inert solvent is prepared.
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The mixture is heated under reflux. The reaction progress should be monitored by a suitable technique (e.g., Thin Layer Chromatography).
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Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring.
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The resulting solid precipitate is collected by vacuum filtration and washed with cold water.
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The crude product is then washed with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with water until the filtrate is neutral.
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The solid is dried, for instance, in a vacuum oven.
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Further purification can be achieved by recrystallization from an appropriate solvent.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Chloro-3,5-dinitrobenzonitrile is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₂ClN₃O₄ | [1][2][3][4] |
| Molecular Weight | 227.56 g/mol | [1][2][3][4] |
| CAS Number | 1930-72-9 | [1][2][3][4] |
| Appearance | Powder | [3] |
| Melting Point | 140.5-141 °C | [3] |
| Solubility | Insoluble in water. | [5] |
| InChI Key | SCGDEDHSPCXGEC-UHFFFAOYSA-N | [3][4] |
| SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])Cl)--INVALID-LINK--[O-])C#N | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Chloro-3,5-dinitrobenzonitrile.
| Spectrum Type | Details |
| ¹³C NMR | Data available in spectral databases. |
| Mass Spectrometry | Data available in spectral databases. |
| IR Spectra | Data available in spectral databases. |
Biological Properties and Potential Applications
Direct experimental data on the biological activity of 4-Chloro-3,5-dinitrobenzonitrile is scarce in the current literature. However, the biological activities of structurally related compounds can provide insights into its potential applications.
Inferred Biological Relevance
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Antifungal Activity: A study on 3,5-dinitrobenzamide derivatives, which share the core dinitroaromatic amide structure with the precursor to the target compound, has shown fungicidal activity against various Candida species.[2][6] The mechanism of action for some of these derivatives was found to involve the fungal cell membrane.[6] This suggests that 4-Chloro-3,5-dinitrobenzonitrile could be investigated for potential antifungal properties.
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Cytotoxicity: The related compound, 4-chloro-3,5-dinitrobenzoic acid, has been shown to exhibit cytotoxicity against the protozoan Tetrahymena pyriformis.[7] The median effective concentration (EC50) was observed at 104.47 µM in buffered solutions.[7] This indicates that dinitro-chloro-substituted benzene derivatives may possess cytotoxic properties that could be explored in the context of anticancer or antimicrobial research.
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Pharmaceutical Intermediate: Nitroaromatic compounds, including dinitrobenzonitrile derivatives, are versatile intermediates in the synthesis of pharmaceuticals.[5] The presence of multiple reactive sites on 4-Chloro-3,5-dinitrobenzonitrile allows for a variety of chemical transformations, making it a potentially valuable precursor for the synthesis of complex, biologically active molecules.
It is important to emphasize that these are potential areas of interest based on related compounds, and dedicated biological studies on 4-Chloro-3,5-dinitrobenzonitrile are required to ascertain its specific activities and mechanisms of action.
Safety and Handling
4-Chloro-3,5-dinitrobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Statement | GHS Classification | Precautionary Measures | Reference(s) |
| Harmful if swallowed | Acute toxicity, oral | Do not eat, drink or smoke when using this product. Rinse mouth. | [2][3][4] |
| Harmful in contact with skin | Acute toxicity, dermal | Wear protective gloves/protective clothing. | [2][3][4] |
| Causes skin irritation | Skin corrosion/irritation | Wash skin thoroughly after handling. | [2][3][4] |
| Causes serious eye irritation | Serious eye damage/eye irritation | Wear eye protection/face protection. | [2][3][4] |
| Harmful if inhaled | Acute toxicity, inhalation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [2][3][4] |
| May cause respiratory irritation | Specific target organ toxicity | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [3] |
Personal Protective Equipment (PPE): Use of a dust mask (type N95 or equivalent), eye shields, and gloves is recommended when handling this compound.[3]
Conclusion
4-Chloro-3,5-dinitrobenzonitrile is a chemical intermediate with well-defined physicochemical properties and a clear synthetic route from its corresponding amide. While direct biological data is limited, the activities of related compounds suggest potential for this molecule in the development of new antifungal or cytotoxic agents. This guide provides a solid foundation of technical information for researchers and professionals interested in utilizing 4-Chloro-3,5-dinitrobenzonitrile in their work, while also highlighting the need for further investigation into its biological properties.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and analysis of 4-Chloro-3,5-dinitrobenzonitrile.
References
- 1. 4-CHLORO-3,5-DINITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-氯-3,5-二硝基苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Chloro-3,5-dinitrobenzonitrile | C7H2ClN3O4 | CID 16008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and <i>In Silico</i> Studies - ProQuest [proquest.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
